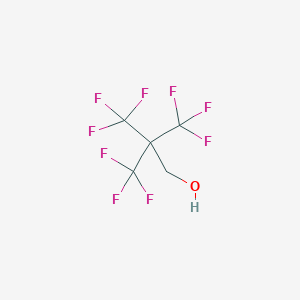

1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)-

Description

Properties

IUPAC Name |

3,3,3-trifluoro-2,2-bis(trifluoromethyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F9O/c6-3(7,8)2(1-15,4(9,10)11)5(12,13)14/h15H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOVIIUXHLMNFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40161583 | |

| Record name | 2,2,2-tris(Trifluoromethyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14117-17-0 | |

| Record name | 1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014117170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-tris(Trifluoromethyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Steric and Electronic Effects

-

Steric hindrance : The bis-trifluoromethyl groups on C2 limit accessibility to reactive sites, necessitating catalysts with high selectivity.

-

Electron withdrawal : Fluorine’s electronegativity reduces electron density on adjacent carbons, hindering nucleophilic attacks and favoring radical or metal-catalyzed pathways.

Hydrogenation-Based Dehalogenation

A prominent method for synthesizing fluorinated alcohols involves the hydrogenation of halogenated precursors. This approach is exemplified by the synthesis of 3,3,3-trifluoropropanol from 2-bromo-3,3,3-trifluoropropanol under pressurized hydrogen.

Reaction Mechanism and Optimization

-

Catalysts : Raney Ni, Pd/C, or Ru/C catalysts enable selective dehalogenation. Raney Ni achieves 85.2% yield at 80°C and 2 MPa H₂.

-

Solvents : Methanol, ethanol, or ethyl acetate enhance solubility without competing in side reactions.

-

Acid scavengers : Triethylamine or LiOH neutralize HBr byproducts, preventing catalyst poisoning.

Table 1: Hydrogenation Conditions and Yields for Fluorinated Alcohols

| Catalyst | Pressure (MPa) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Raney Ni | 2 | 80 | 85.2 |

| Pd/C | 4 | 90 | 83.5 |

| Ru/C | 6 | 100 | 81.0 |

Data derived from CN105399607B.

Wittig Olefination and Subsequent Hydrogenation

The synthesis of 3-(3-trifluoromethylphenyl)propanol via Wittig reaction and hydrogenation offers a template for constructing fluorinated alcohols with aromatic or aliphatic substituents.

Key Steps in the Methodology

-

Wittig Reaction :

-

Hydrogenation :

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions typically yield alcohols or alkanes.

Substitution: Halogenation reactions can replace hydrogen atoms with halogens, resulting in halogenated derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

-

Fluorinated Compound Synthesis

- The compound serves as a precursor or reagent in the synthesis of other fluorinated compounds. Its trifluoromethyl groups can enhance the biological activity and lipophilicity of synthesized molecules. This property is particularly useful in medicinal chemistry for developing pharmaceuticals that require increased metabolic stability and bioavailability .

- Material Science

-

Biological Studies

- The compound has been investigated for its potential applications in biological systems due to its ability to interact with lipid membranes. Studies indicate that fluorinated alcohols can alter membrane fluidity and permeability, making them useful in drug delivery systems and as tools for studying membrane dynamics .

- Analytical Chemistry

Case Study 1: Medicinal Chemistry

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel antiviral agents using 1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- as a key intermediate. The research demonstrated that incorporating trifluoromethyl groups significantly enhanced antiviral activity against specific viral strains compared to non-fluorinated analogs .

Case Study 2: Surface Modification

In research conducted at a leading materials science institute, 1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- was applied to modify polymer surfaces. The treated surfaces exhibited remarkable water repellency and reduced friction coefficients, making them ideal for applications in automotive and aerospace industries where low friction surfaces are critical .

Mechanism of Action

The mechanism of action of 1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets . This property is particularly valuable in drug design, where enhanced membrane permeability is often desired.

Comparison with Similar Compounds

Chemical Identity :

Key Characteristics :

- High fluorine content (9 fluorine atoms) confers strong electron-withdrawing effects, enhancing acidity and thermal stability.

- Likely applications include use as a solvent, pharmaceutical intermediate, or monomer for fluorinated polymers.

Comparison with Structurally Similar Compounds

1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol

- IUPAC Name : 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol

- CAS Number: Not explicitly listed; PubChem CID: 69748

- Molecular Formula : C₉H₆F₆O

Key Differences :

- The phenyl group in the hexafluoro compound introduces aromaticity, enabling π-π interactions in drug design.

- The target compound’s higher fluorine content increases polarity and acidity, favoring use in fluorinated materials.

1,1,1-Trichloro-2-methyl-2-propanol

- IUPAC Name : 1,1,1-Trichloro-2-methylpropan-2-ol

- CAS Number : 6001-64-5

- Molecular Formula : C₄H₇Cl₃O

| Property | Target Compound | Trichloro-2-methyl-2-propanol |

|---|---|---|

| Halogen Atoms | 9 F | 3 Cl |

| Boiling Point | Higher (F volatility) | Lower (Cl less electronegative) |

| Toxicity | Likely lower | Higher (chlorinated byproducts) |

Key Differences :

- Chlorine substitution reduces thermal stability and increases toxicity compared to fluorine.

- The target compound’s fluorination enhances chemical inertness, making it safer for industrial use.

2,2,3,3,4,4,5,5,5-Nonafluoro-1-pentanol

| Property | Target Compound | Nonafluoro-1-pentanol |

|---|---|---|

| Chain Length | C3 (propanol) | C5 (pentanol) |

| Fluorine Position | 2,2-(CF₃), 3-F | Distributed along C2–C5 |

| Applications | Building block for small molecules | Surfactants, coatings |

Key Differences :

- The pentanol’s longer chain improves solubility in nonpolar solvents, whereas the target’s compact structure favors steric hindrance in reactions.

1,1,1-Trifluoro-3-[(2-thienylmethyl)amino]-2-propanol Derivative

| Property | Target Compound | Thienyl-Derivative |

|---|---|---|

| Complexity | Simple | High (amino, thienyl groups) |

| Biological Activity | Unlikely | Potential enzyme inhibition |

| Synthesis Difficulty | Moderate | High (multi-step) |

Key Differences :

- The thienyl derivative’s nitrogen and sulfur atoms enable coordination chemistry, unlike the target compound’s purely fluorinated structure.

Biological Activity

1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- (CAS Registry Number: 14117-17-0) is a fluorinated alcohol with significant potential in various biological applications. Its unique trifluoromethyl groups impart distinct physicochemical properties that can influence its biological activity. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

- Molecular Formula : CHFO

- Molecular Weight : 250.0623 g/mol

- Structure : The compound features multiple trifluoromethyl groups which enhance its lipophilicity and alter its interaction with biological systems.

Enzymatic Inhibition

Recent studies have highlighted the role of trifluoromethyl-containing compounds in modulating enzyme activities. For instance, compounds similar to 1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- have been investigated as inhibitors of branched-chain amino acid transaminases (BCATs), which are implicated in various cancers. These inhibitors demonstrated significant selectivity and potency in vitro, suggesting that fluorinated alcohols can serve as effective scaffolds for drug development targeting metabolic pathways in cancer cells .

Case Study 1: Inhibition of BCATs

A recent publication described the development of a series of pyrimidinedione derivatives with trifluoromethyl substitutions that inhibited BCAT enzymes effectively. The study reported IC values for these compounds, indicating their potential as therapeutic agents in metabolic disorders associated with branched-chain amino acids .

Case Study 2: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of fluorinated alcohols, compounds structurally related to 1-Propanol showed enhanced activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the trifluoromethyl group in enhancing membrane permeability and disrupting bacterial cell function .

Discussion

The biological activity of 1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- is primarily influenced by its unique chemical structure. The presence of multiple trifluoromethyl groups not only enhances its lipophilicity but also affects its interaction with biological targets. This compound's potential as an enzyme inhibitor and antimicrobial agent positions it as a candidate for further research in pharmacology and medicinal chemistry.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹⁹F NMR is critical for identifying trifluoromethyl groups (δ −60 to −70 ppm). ¹H NMR resolves hydroxyl and adjacent proton environments .

- X-ray Diffraction : Resolves stereochemical details of the bis(trifluoromethyl) configuration .

- Computational Modeling : Density Functional Theory (DFT) predicts thermodynamic stability (e.g., bond dissociation energies of C-F bonds) and reaction pathways .

Q. Example Data :

- ΔrH° (Gas Phase) : 197 ± 8.4 kJ/mol (for analogous fluorinated alcohol adducts) .

- InChI Key : JPHQCDCEBDRIOL (for structural validation) .

How do steric and electronic effects of the bis(trifluoromethyl) groups influence reactivity in nucleophilic substitution reactions?

Advanced Research Question

The electron-withdrawing nature of trifluoromethyl groups reduces electron density at the hydroxyl-bearing carbon, slowing nucleophilic attack. Steric hindrance from the bis(trifluoromethyl) configuration further restricts access to the reactive site. Mechanistic studies of similar compounds show:

- Kinetic Isotope Effects (KIE) : KIE >1 indicates rate-limiting deprotonation in SN2 mechanisms .

- Substituent Effects : Electron-deficient aryl groups (e.g., 3-fluorophenyl) enhance leaving-group ability in related systems .

Methodological Recommendation : Use isotopic labeling (²H/¹⁸O) and Hammett plots to quantify electronic effects .

What computational strategies validate discrepancies in reported thermodynamic properties (e.g., enthalpy of formation)?

Advanced Research Question

Conflicting ΔfH° values may arise from experimental conditions (e.g., gas vs. solution phase). To resolve:

High-Level Ab Initio Calculations : CCSD(T)/CBS benchmarks provide accurate gas-phase enthalpies .

Solvation Models : COSMO-RS corrects for solvent effects in experimental data .

Experimental Replication : Controlled calorimetry under inert atmospheres minimizes oxidation artifacts .

Case Study : For 1,1,1,3,3,3-hexafluoro-2-propanol, computational ΔfH° deviates <5% from experimental values after solvation corrections .

How can this compound serve as a precursor in synthesizing fluorinated pharmaceuticals or materials?

Applied Research Question

- Pharmaceutical Intermediates : Used in PI3K inhibitors (e.g., quinazolinone derivatives) by functionalizing the hydroxyl group via Mitsunobu reactions .

- Material Science : Incorporation into fluorinated polymers enhances thermal stability (e.g., Teflon analogs) .

- Agrochemicals : Serves as a building block for herbicides with trifluoromethylpyrimidine moieties .

Q. Synthetic Pathway Example :

Step 1 : Protect hydroxyl group with tert-butyldimethylsilyl (TBS) chloride.

Step 2 : Couple with pyrimidine via Suzuki-Miyaura cross-coupling .

Step 3 : Deprotect under mild acidic conditions (e.g., TFA) .

What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.